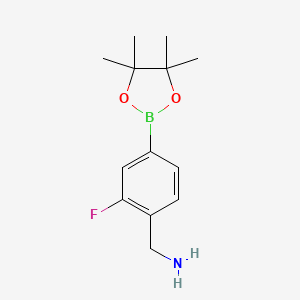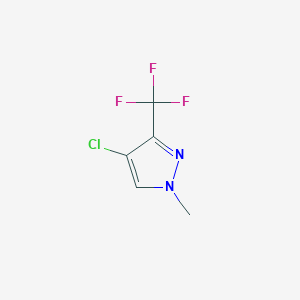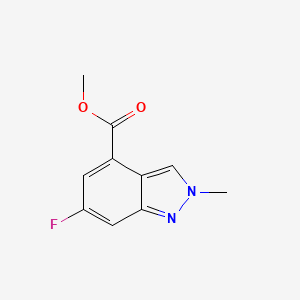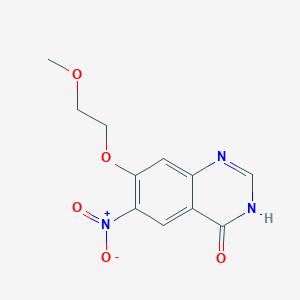
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Etherification: The methoxyethoxy group is introduced via etherification reactions, often using methoxyethanol as a reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 7-(2-Methoxyethoxy)-6-aminoquinazolin-4(3H)-one.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Applications De Recherche Scientifique
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone: Known for its strong tyrosinase inhibitory activity.
2-Methoxyethanol: Used as a solvent and in the synthesis of various chemical compounds.
2-(2-Ethoxyethoxy)ethanol: A popular solvent for commercial applications.
Uniqueness
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitro group and a methoxyethoxy group within the quinazolinone framework makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1012057-58-7 |
|---|---|
Formule moléculaire |
C11H11N3O5 |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
7-(2-methoxyethoxy)-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O5/c1-18-2-3-19-10-5-8-7(4-9(10)14(16)17)11(15)13-6-12-8/h4-6H,2-3H2,1H3,(H,12,13,15) |
Clé InChI |
PVRDEQDUHXKCET-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)

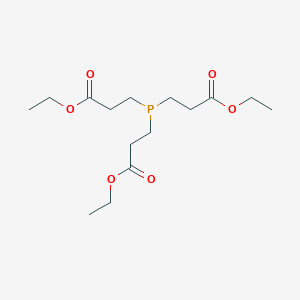

![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
